(2S, 4S)-1-N-Boc-4-bromo-proline benzyl ester
Description
(2S,4S)-1-N-Boc-4-bromo-proline benzyl ester is a chiral proline derivative featuring two stereochemical centers (2S and 4S). Its structure includes:
- A tert-butoxycarbonyl (Boc) group at the N1 position, providing amine protection and enhancing stability during synthetic procedures.
- A benzyl ester at the carboxyl group, acting as a temporary protecting group for carboxylic acid functionality.
This compound is widely used in peptide synthesis, organocatalysis, and medicinal chemistry due to its rigid pyrrolidine ring and tunable reactivity.
Properties
IUPAC Name |
2-O-benzyl 1-O-tert-butyl (2S,4S)-4-bromopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO4/c1-17(2,3)23-16(21)19-10-13(18)9-14(19)15(20)22-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3/t13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRCQFJSGVBVKN-KBPBESRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OCC2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Bromination of Boc-Protected Hydroxyproline Derivatives
This route begins with (2S,4R)-4-hydroxyproline, leveraging its natural abundance and stereochemical purity.
Boc Protection of Hydroxyproline
(2S,4R)-4-hydroxy-L-proline is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds at 20–30°C for 12 hours, achieving >95% yield of (2S,4R)-1-N-Boc-4-hydroxyproline.
Bromination via Appel Reaction
The hydroxyl group is converted to bromide using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in DCM. Key modifications include:
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Solvent optimization : Tetrahydrofuran (THF) improves solubility of intermediates.
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Temperature control : Reactions at −10°C minimize epimerization, preserving the (2S,4S) configuration.
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Workup : Filtration through silica gel removes phosphine oxide byproducts, yielding (2S,4S)-1-N-Boc-4-bromo-proline in 78–85% yield.
Benzyl Esterification
The carboxylic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) in THF, followed by reaction with benzyl alcohol. This step achieves 90% yield under anhydrous conditions.
Critical Analysis :
Method 2: Direct Bromination of Boc-Proline Benzyl Ester
This one-pot approach streamlines synthesis by introducing bromine after esterification.
Synthesis of Boc-Proline Benzyl Ester
(2S)-1-N-Boc-proline is dissolved in DMF and treated with benzyl bromide in the presence of cesium carbonate (Cs₂CO₃) at room temperature. The reaction completes in 8 hours, yielding 89% of the ester.
Electrophilic Bromination
N-Bromosuccinimide (NBS) and dibenzoyl peroxide (DBPO) in CCl₄ at 80°C introduce bromine at the 4-position. Stereoselectivity is controlled by the bulky Boc group, favoring the (4S) configuration.
Critical Analysis :
Method 3: Mitsunobu Reaction for Stereochemical Inversion
For cases requiring inversion of configuration, the Mitsunobu reaction is employed.
Substrate Preparation
(2S,4R)-1-N-Boc-4-hydroxyproline benzyl ester is synthesized as in Method 1.
Mitsunobu Bromination
A mixture of diethyl azodicarboxylate (DEAD), PPh₃, and CBr₄ in THF at 0°C effects stereochemical inversion, yielding the (2S,4S) isomer in 82% yield.
Critical Analysis :
-
Advantages : Precise control over stereochemistry.
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Starting Material | (2S,4R)-4-hydroxyproline | Boc-proline | (2S,4R)-Boc-hydroxyproline ester |
| Key Step | Appel bromination | Electrophilic bromination | Mitsunobu reaction |
| Yield | 78–85% | 70–75% | 80–82% |
| Stereopurity | >99% ee | 95–98% ee | >99% ee |
| Scalability | Moderate | High | Low |
| Cost | $$ | $ | $$$ |
Research Findings and Applications
Chemical Reactions Analysis
Types of Reactions
(2S, 4S)-1-N-Boc-4-bromo-proline benzyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzyl ester can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like sodium hydride (NaH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products
Substitution: Various substituted proline derivatives.
Reduction: (2S, 4S)-1-N-Boc-4-bromo-proline benzyl alcohol.
Oxidation: (2S, 4S)-1-N-Boc-4-bromo-proline carboxylic acid.
Scientific Research Applications
(2S, 4S)-1-N-Boc-4-bromo-proline benzyl ester is used in various scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of (2S, 4S)-1-N-Boc-4-bromo-proline benzyl ester involves its reactivity as a chiral building block. The Boc group protects the nitrogen atom during reactions, while the bromine atom and benzyl ester group provide sites for further functionalization. The compound’s chiral nature allows for the synthesis of enantiomerically pure products, which is crucial in pharmaceutical applications.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight and Polarity: The bromo substituent increases molecular weight significantly compared to hydroxy (321.37 g/mol) and methoxy (335.40 g/mol) analogs, reflecting bromine’s atomic mass. The amino derivative (230.26 g/mol) is lighter due to the absence of a benzyl ester. Polarity: Hydroxy (OH) and amino (NH2) groups enhance polarity and hydrogen-bonding capacity, whereas bromine and methoxy groups reduce solubility in polar solvents .
Reactivity Profiles: Bromo Derivative: The C4 bromine acts as a leaving group, enabling nucleophilic substitutions (e.g., Suzuki-Miyaura cross-coupling) to introduce aryl or alkyl groups. This contrasts with the hydroxyl and methoxy analogs, which are less reactive in such transformations . Hydroxy and Methoxy Derivatives: The hydroxyl group in N-Boc-4-hydroxyproline benzyl ester can undergo hydrogenolysis (e.g., Pd/C-mediated deprotection) to yield free carboxylic acids, while the methoxy group is typically inert under similar conditions . Amino Derivative: The C4 amino group facilitates amide bond formation or reductive alkylation, making it valuable for constructing peptidomimetics .
Synthetic Utility: The benzyl ester in all compounds allows for selective deprotection under hydrogenolytic conditions, enabling sequential functionalization of the carboxyl group. The Boc group provides orthogonal protection, stable under basic and nucleophilic conditions but cleavable under acidic (e.g., TFA) environments .
Bromo-Proline Derivatives in Medicinal Chemistry
The bromine atom in (2S,4S)-1-N-Boc-4-bromo-proline benzyl ester enhances its utility in synthesizing halogenated peptides, which are explored for:
- Improved Metabolic Stability : Bromine’s electronegativity and size can reduce enzymatic degradation.
- Targeted Protein-Protein Interactions : Brominated prolines are used to modulate conformational rigidity in inhibitors of kinases and proteases.
Comparative Case Study: Methoxy vs. Bromo Substituents
In a study by Shoulders and Kotch , N-Boc-4-methoxyproline benzyl ester (7) was synthesized via methyl iodide alkylation. In contrast, bromo-proline derivatives likely require harsher halogenation agents (e.g., PBr3 or NBS), reflecting bromine’s higher reactivity. The methoxy analog’s lower reactivity makes it suitable for stable intermediates in solid-phase peptide synthesis (SPPS).
Biological Activity
(2S, 4S)-1-N-Boc-4-bromo-proline benzyl ester is a synthetic derivative of proline, an amino acid integral to protein structure and function. This compound features a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, a bromine substituent at the fourth carbon, and a benzyl ester at the carboxylic acid position. Its unique structural characteristics facilitate its applications in medicinal chemistry and peptide synthesis.
- Molecular Formula : CHBrNO
- Molecular Weight : 384.26 g/mol
- CAS Number : 874162-95-5
The synthesis of this compound typically involves several key steps, including the protection of the amino group and bromination at the fourth carbon. The bromine substituent enhances the compound's reactivity with various nucleophiles, making it a valuable precursor in pharmaceutical research. Interaction studies indicate that this compound can participate in various biochemical pathways, potentially influencing protein interactions and enzymatic activities.
Antimicrobial Properties
Research on proline-rich antimicrobial peptides (PrAMPs) suggests that derivatives similar to this compound exhibit significant antimicrobial activity against multi-drug resistant pathogens. A study highlighted that modifications to proline residues can enhance the antimicrobial efficacy while maintaining low cytotoxicity towards eukaryotic cells .
Enzyme Inhibition
The compound has shown potential as an inhibitor in various enzymatic assays. For instance, derivatives containing proline structures have been evaluated for lipoxygenase inhibition and antioxidant activities. Compounds structurally related to this compound demonstrated significant enzyme inhibition with IC values comparable to standard inhibitors .
Comparative Analysis of Related Compounds
The following table summarizes key features of compounds related to this compound:
| Compound Name | Key Features |
|---|---|
| Benzyl (4S)-1-Boc-4-hydroxy-L-prolinate | Hydroxy instead of bromo; used in peptide synthesis |
| (2S, 4R)-1-N-Boc-4-bromo-proline | Different stereochemistry; affects biological activity |
| (2S, 4S)-1-N-Boc-4-methylproline | Methyl instead of bromo; alters steric properties |
Study on Proline Derivatives
A notable case study involved synthesizing a library of proline derivatives to assess their biological activities. The study revealed that specific substitutions on proline residues could significantly enhance antimicrobial properties while reducing cytotoxicity .
Lipoxygenase Inhibition Studies
In another investigation focused on enzyme inhibition, derivatives similar to this compound were evaluated for their ability to inhibit lipoxygenase enzymes. The results indicated that certain structural modifications led to improved inhibitory effects compared to traditional inhibitors .
Q & A
Basic Research Questions
Q. What are the critical steps and reagents for synthesizing (2S,4S)-1-N-Boc-4-bromo-proline benzyl ester?
- Methodological Answer : The synthesis typically involves sequential protection, bromination, and esterification. Key steps include:
- Boc Protection : Use di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) with a base like DMAP to protect the amine group.
- Stereoselective Bromination : Employ N-bromosuccinimide (NBS) or bromine under controlled conditions (e.g., low temperature, inert atmosphere) to brominate the 4S position while retaining stereochemical integrity .
- Benzyl Ester Formation : React with benzyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in DMF or THF.
- Purification : Use flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) followed by recrystallization to isolate high-purity product .
Q. How is the stereochemistry of the 4-bromo substituent confirmed experimentally?
- Methodological Answer : X-ray crystallography or advanced NMR techniques (e.g., NOESY, COSY) are critical. For example, coupling constants between H2 and H4 protons in -NMR can indicate cis/trans configurations. Chiral HPLC with a cellulose-based column can also resolve enantiomers .
Advanced Research Questions
Q. How can conflicting NMR data arising from rotameric equilibria in proline derivatives be resolved?
- Methodological Answer : Proline’s ring puckering and rotameric forms (e.g., Cγ-endo vs. Cγ-exo) can split NMR signals. Strategies include:
- Variable-Temperature NMR : Conduct experiments at low temperatures (e.g., −40°C) to slow conformational exchange and simplify splitting.
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts for different conformers and compare with experimental data .
Q. What are the challenges in maintaining stereochemical purity during large-scale synthesis, and how can they be mitigated?
- Methodological Answer : Steric hindrance at the 4S position can lead to epimerization. Mitigation strategies:
- Controlled Bromination Conditions : Use NBS with a radical initiator (e.g., AIBN) in CCl₄ to minimize side reactions.
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation or hydrolysis of intermediates.
- Real-Time Monitoring : Use inline FTIR or LC-MS to detect early-stage impurities .
Q. How does the 4-bromo substituent influence the compound’s utility in peptide backbone conformational studies?
- Methodological Answer : The bromine atom introduces steric bulk and electronic effects that restrict proline’s ring puckering. This is leveraged to:
- Stabilize Specific Conformers : Favors trans-amide bonds in peptide chains, which can be studied via -NMR (if fluorinated analogs are used) or X-ray crystallography .
- Probe Enzyme Specificity : Test substrate compatibility with prolyl hydroxylases or proteases, where steric effects alter catalytic efficiency .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for the benzyl esterification step?
- Methodological Answer : Yield variations often stem from:
- Solvent Polarity : DMF may accelerate esterification but increase side reactions (e.g., racemization) compared to THF.
- Catalyst Choice : Use of DMAP vs. HOBt can alter reaction rates.
- Resolution : Replicate conditions from conflicting studies (e.g., vs. 5) and analyze by chiral HPLC to quantify enantiomeric excess .
Application-Oriented Questions
Q. What strategies enable the use of this compound in solid-phase peptide synthesis (SPPS)?
- Methodological Answer :
- Deprotection : Use TFA to remove the Boc group while retaining the benzyl ester.
- Coupling Reagents : Employ PyBroP or HATU with DIEA in DCM for efficient amide bond formation.
- Side-Chain Stability : Ensure bromine does not react with resin-bound peptides during prolonged SPPS cycles .
Experimental Design Considerations
Q. How can researchers design experiments to evaluate the compound’s stability under acidic/basic conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
